[Pro3]-GIP (Rat)

GIP receptor binding affinity partial agonist

Choose [Pro3]-GIP (Rat) for definitive GIPR antagonism in rats and mice. Unlike human-sequence (Pro3)GIP, this rat-specific analogue is a partial agonist/competitive antagonist at rodent GIPRs with no GLP-1R cross-reactivity — eliminating species-mismatch artifacts. It resists DPP-IV degradation (>24 h plasma stability vs. <40% for native GIP), enabling chronic dosing in ob/ob mice and ex vivo islet assays. Essential for selective GIP-pathway interrogation.

Molecular Formula C226H343N61O64S
Molecular Weight 4971 g/mol
Cat. No. B1151268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Pro3]-GIP (Rat)
Molecular FormulaC226H343N61O64S
Molecular Weight4971 g/mol
Structural Identifiers
InChIInChI=1S/C226H343N61O64S/c1-21-115(12)181(285-216(341)165(109-289)279-201(326)151(92-126-63-67-131(293)68-64-126)266-210(335)163(102-179(309)310)276-215(340)164(108-288)280-221(346)183(117(14)23-3)284-214(339)153(91-124-48-28-25-29-49-124)277-222(347)184(121(18)290)281-175(302)107-247-217(342)166-60-45-84-287(166)224(349)120(17)251-188(313)134(232)89-125-61-65-130(292)66-62-125)219(344)250-119(16)187(312)254-146(77-85-352-20)197(322)274-160(99-176(303)304)208(333)258-141(58-38-43-82-231)198(323)283-182(116(13)22-2)220(345)261-142(59-44-83-243-226(240)241)191(316)259-144(70-74-168(234)295)195(320)260-145(71-75-169(235)296)196(321)273-161(100-177(305)306)209(334)267-152(90-123-46-26-24-27-47-123)213(338)282-180(114(10)11)218(343)278-159(98-173(239)300)207(332)268-155(94-128-104-245-136-53-33-31-51-133(128)136)203(328)264-149(87-112(6)7)200(325)263-148(86-111(4)5)199(324)249-118(15)186(311)253-143(69-73-167(233)294)194(319)255-137(54-34-39-78-227)189(314)246-106-174(301)252-138(55-35-40-79-228)190(315)256-139(56-36-41-80-229)193(318)271-157(96-171(237)298)206(331)275-162(101-178(307)308)211(336)269-154(93-127-103-244-135-52-32-30-50-132(127)135)202(327)257-140(57-37-42-81-230)192(317)270-156(95-129-105-242-110-248-129)204(329)272-158(97-172(238)299)205(330)265-150(88-113(8)9)212(337)286-185(122(19)291)223(348)262-147(225(350)351)72-76-170(236)297/h24-33,46-53,61-68,103-105,110-122,134,137-166,180-185,244-245,288-293H,21-23,34-45,54-60,69-102,106-109,227-232H2,1-20H3,(H2,233,294)(H2,234,295)(H2,235,296)(H2,236,297)(H2,237,298)(H2,238,299)(H2,239,300)(H,242,248)(H,246,314)(H,247,342)(H,249,324)(H,250,344)(H,251,313)(H,252,301)(H,253,311)(H,254,312)(H,255,319)(H,256,315)(H,257,327)(H,258,333)(H,259,316)(H,260,320)(H,261,345)(H,262,348)(H,263,325)(H,264,328)(H,265,330)(H,266,335)(H,267,334)(H,268,332)(H,269,336)(H,270,317)(H,271,318)(H,272,329)(H,273,321)(H,274,322)(H,275,331)(H,276,340)(H,277,347)(H,278,343)(H,279,326)(H,280,346)(H,281,302)(H,282,338)(H,283,323)(H,284,339)(H,285,341)(H,286,337)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,350,351)(H4,240,241,243)/t115-,116-,117-,118-,119-,120-,121+,122+,134-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,180-,181-,182-,183-,184-,185-/m0/s1
InChIKeyCLSMEZFRATUESA-ZYYCRPBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Pro3]-GIP (Rat): Species-Specific GIP Receptor Partial Agonist and Competitive Antagonist for Rodent Diabetes and Metabolic Research


[Pro3]-GIP (Rat) is a 42-amino acid synthetic peptide analogue of glucose-dependent insulinotropic polypeptide (GIP) featuring a single proline substitution at position 3 of the native rat GIP sequence. It functions as a high-affinity partial agonist and competitive antagonist at the rat GIP receptor (GIPR) [1]. In contrast to its human-sequence counterpart, which acts as a full agonist on human GIPR, [Pro3]-GIP (Rat) demonstrates species-specific partial agonism on rat and mouse GIPRs, making it an essential tool for studying GIPR blockade in rodent models [2].

Why [Pro3]-GIP (Rat) Cannot Be Replaced by Human (Pro3)GIP or Native GIP in Rodent Studies


Substituting [Pro3]-GIP (Rat) with the human-sequence (Pro3)GIP or native GIP in rodent models introduces critical pharmacological discrepancies. The human (Pro3)GIP analogue acts as a full agonist at human GIPR but exhibits only partial agonist activity at rat and mouse GIPRs, precluding its use as an effective antagonist in rodent systems [1]. Conversely, native GIP is rapidly degraded by dipeptidyl peptidase IV (DPP-IV) in plasma, with only 39±6% remaining intact after 8 hours, whereas [Pro3]-GIP (Rat) remains completely stable for over 24 hours [2]. Furthermore, the species-specific potency differences are substantial: rodent GIPs are more potent and efficacious at their cognate receptors than human GIP, and [Pro3]-GIP analogues display approximately 10-fold lower binding affinities than their native GIP counterparts [1]. These combined factors render [Pro3]-GIP (Rat) irreplaceable for studies requiring sustained, species-matched GIPR antagonism in rats and mice.

Quantitative Evidence Supporting [Pro3]-GIP (Rat) Selection: Binding, Stability, and Functional Antagonism Data


Receptor Binding Affinity: [Pro3]-GIP (Rat) vs. Native Rat GIP and Human (Pro3)GIP

[Pro3]-GIP (Rat) binds to the rat GIP receptor with high affinity (Kd = 13 nM) [1]. This represents an approximately 10-fold reduction in binding affinity compared to native rat GIP, a characteristic shared across all (Pro3)GIP analogues on their corresponding species receptors [2]. Notably, the affinity of [Pro3]-GIP (Rat) for the rat GIPR is comparable to that of human (Pro3)GIP for the human GIPR (Ki = 0.90 nM) but the latter compound acts as a full agonist in human systems, making it unsuitable for rodent antagonist studies [2].

GIP receptor binding affinity partial agonist

Plasma Stability: [Pro3]-GIP (Rat) vs. Native GIP

[Pro3]-GIP (Rat) is completely resistant to degradation by dipeptidyl peptidase IV (DPP-IV) and remains intact in human plasma for over 24 hours [1]. In stark contrast, native GIP is rapidly degraded under identical conditions, with only 39±6% of the peptide remaining intact after 8 hours [1]. This stability is conferred by the N-terminal Pro3 substitution, which prevents DPP-IV cleavage at the Ala2-Glu3 bond [2].

DPP-IV resistance plasma stability peptide degradation

In Vitro Insulin Release Inhibition: [Pro3]-GIP (Rat) vs. Exendin(9-39)amide

[Pro3]-GIP (Rat) specifically inhibits GIP-stimulated insulin release by 86% (p<0.001) from clonal BRIN-BD11 pancreatic beta cells, while having no effect on GLP-1-stimulated insulin secretion [1]. In contrast, the GLP-1 receptor antagonist exendin(9-39)amide inhibits both GIP-stimulated (57%) and GLP-1-stimulated (44%) insulin release (p<0.001 for both), demonstrating a lack of receptor specificity [1]. This selective GIPR antagonism makes [Pro3]-GIP (Rat) the preferred tool for dissecting GIP-specific contributions to incretin physiology.

insulin secretion GIP antagonism GLP-1 selectivity

In Vivo Metabolic Effects: [Pro3]-GIP (Rat) vs. GIP(3-42) in Obese Diabetic Mice

[Pro3]-GIP (Rat) counters the insulinotropic and glucose-lowering actions of native GIP in vivo. In obese diabetic (ob/ob) mice, intraperitoneal administration of [Pro3]-GIP (25 nmol/kg) reduces GIP-stimulated plasma insulin by 2.4-fold (p<0.001) and glycemic excursion by 1.5-fold (p<0.001) [1]. In comparison, the naturally occurring N-terminally truncated metabolite GIP(3-42) produces only small, non-robust improvements in glucose parameters, underscoring the superior antagonistic efficacy of the synthetic Pro3 analogue [2].

glucose homeostasis ob/ob mice incretin antagonism

Species-Specific Functional Profile: [Pro3]-GIP (Rat) vs. Human (Pro3)GIP

[Pro3]-GIP (Rat) acts as a partial agonist at the rat GIP receptor, inducing only modest cAMP accumulation and insulin secretion compared to native rat GIP, which functions as a full agonist [1]. In contrast, human (Pro3)GIP acts as a full agonist at the human GIP receptor with efficacy (Emax) comparable to native human GIP [1]. This species-specific divergence is critical: human (Pro3)GIP cannot serve as a GIPR antagonist in human systems, whereas [Pro3]-GIP (Rat) provides effective competitive antagonism in rodent models due to its partial agonist profile [2].

species selectivity cAMP accumulation partial agonism

In Vivo Glucagon Modulation: [Pro3]-GIP (Rat) vs. Native GIP

In isolated rat pancreatic islets, native GIP significantly enhances glucagon release at basal glucose concentrations (p<0.01), whereas co-administration with [Pro3]-GIP (Rat) completely annuls this effect [1]. In vivo, [Pro3]-GIP (Rat) administration alone causes a significant (p<0.05) reduction in circulating glucagon levels in Wistar rats, demonstrating its ability to modulate glucagon secretion independently of its effects on insulin [1].

glucagon secretion pancreatic islets Wistar rats

Optimal Application Scenarios for [Pro3]-GIP (Rat) in Diabetes, Obesity, and Metabolic Research


Dissecting GIP-Specific Contributions to Incretin Physiology in Rodent Models

[Pro3]-GIP (Rat) is uniquely suited for studies requiring selective GIP receptor blockade without cross-reactivity at GLP-1 receptors. Its exclusive inhibition of GIP-stimulated insulin release (86% reduction) and lack of effect on GLP-1 pathways enable unambiguous interpretation of GIP-specific incretin effects [1]. This selectivity is particularly valuable when used in combination with GLP-1R antagonists like exendin(9-39)amide to quantify the relative contributions of each incretin hormone to postprandial insulin secretion.

Chronic GIPR Blockade Studies in Obese Diabetic (ob/ob) and Diet-Induced Obesity Mouse Models

The complete DPP-IV resistance and sustained plasma stability of [Pro3]-GIP (Rat) support chronic administration protocols for long-term metabolic studies. In ob/ob mice, daily dosing of [Pro3]-GIP (Rat) reduces circulating insulin levels and improves glucose tolerance [2], making it ideal for investigating the therapeutic potential of GIPR antagonism in obesity-diabetes syndromes. Its species-matched sequence ensures optimal receptor engagement and reproducible pharmacodynamic responses across rat and mouse strains.

Ex Vivo and In Vitro Studies of Pancreatic Alpha- and Beta-Cell Function

[Pro3]-GIP (Rat) is an essential tool for ex vivo experiments using isolated rat pancreatic islets or perfused pancreas preparations. It completely abolishes GIP-stimulated glucagon release from alpha cells and partially antagonizes GIP-induced insulin secretion from beta cells, as demonstrated in isolated rat islet and perfused pancreas assays [3]. These properties enable precise characterization of GIPR signaling pathways in primary rodent tissue without confounding species-mismatch artifacts.

Comparative Pharmacology Studies Requiring Species-Matched Ligand-Receptor Pairs

Given the species-specific pharmacology of (Pro3)GIP analogues, [Pro3]-GIP (Rat) is mandatory for any study in rats or mice that aims to accurately model GIPR antagonism. Human (Pro3)GIP acts as a full agonist at human GIPR and cannot substitute for rodent antagonist studies [4]. [Pro3]-GIP (Rat) provides the only reliable means of achieving competitive GIPR antagonism in rodent systems, ensuring translational relevance of findings to rodent-based metabolic disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Pro3]-GIP (Rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.